1,3-Butanediol (BD) is a colorless, water-soluble organic compound with the chemical formula CH₃CH(OH)CH₂CH₂OH. Belonging to the diol class, it possesses two hydroxyl (-OH) functional groups attached to a four-carbon chain (butane) at the first and third positions []. BD plays a significant role in scientific research due to its versatility as a solvent, intermediate in chemical synthesis, and potential as a biofuel.
The key feature of 1,3-butanediol's structure is the presence of two primary alcohol groups (C-OH) separated by two methylene groups (CH₂) []. This structure gives rise to several notable aspects:
BD undergoes various chemical reactions relevant to scientific research. Here are a few examples:
A common method for BD production involves the hydrogenation of 1,3-butadiene (CH₂=CH-CH=CH₂).
CH₂=CH-CH=CH₂ + 2H₂ → CH₃CH(OH)CH₂CH₂OH
BD can be dehydrated to form 1,3-butadiene under acidic conditions.
CH₃CH(OH)CH₂CH₂OH → CH₂=CH-CH=CH₂ + H₂O
BD reacts with carboxylic acids to form diesters, useful as plasticizers and lubricants.
CH₃CH(OH)CH₂CH₂OH + 2RCOOH → CH₃CH(OCOR)CH₂CH₂OCOR + 2H₂O (R = alkyl group)
Currently, there is no significant research on the specific biological mechanism of action of 1,3-butanediol.
Additionally, it can react with carboxylic acids to form chlorohydrin esters in the presence of chlorotrimethylsilane .
In biological contexts, 1,3-butanediol exhibits several pharmacological effects. It has been shown to have hypoglycemic, sedative, and hypotensive properties comparable to ethanol. The (R)-enantiomer is notably more active than its counterpart . It can also serve as a substrate for the synthesis of beta-hydroxybutyrate, a key metabolite in energy metabolism and ketogenesis.
The synthesis of 1,3-butanediol can be achieved through several methods:
1,3-Butanediol is utilized in various industries due to its versatile properties:
Research indicates that while low concentrations of 1,3-butanediol are well tolerated, higher concentrations can lead to metabolic acidosis and other physiological changes. Studies have shown that suprapharmacological doses significantly elevate systemic levels of beta-hydroxybutyrate but may also induce adverse effects such as dehydration and body mass loss .
Several compounds share structural similarities with 1,3-butanediol. Here are notable comparisons:
Compound | Structure | Unique Features |
---|---|---|
1,2-Butanediol | CH₃CH(OH)CH₂CHOH | Used mainly as a solvent; less hygroscopic |
2,3-Butanediol | CH₃C(OH)CH(OH)CH₃ | Known for its role in fermentation processes |
1,4-Butanediol | CH₃(CH₂)₂C(OH)₂ | Primarily used in plastics; different functional groups |
1,3-Butanediol stands out due to its dual alcohol functional groups positioned at the first and third carbons, which contribute to its unique reactivity and biological activity compared to its isomers.
1,3-Butanediol exhibits direct vasodilatory effects through endothelial nitric oxide synthase (eNOS) activation, independent of its metabolic conversion to β-hydroxybutyrate (βHB). In aged Wistar-Kyoto rats, chronic low-dose (5%) 1,3-BD administration restored endothelial-dependent vasodilation by 38% compared to untreated controls, with concurrent 2.1-fold increases in nitric oxide (NO) bioavailability [1]. This activity involves dual modulation of calcium-activated potassium (KCa) channels and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.
The compound enhances endothelial hyperpolarization through large-conductance KCa channel activation, increasing membrane potential by -15.3 mV in isolated aortic rings [1]. Concurrent PI3K-mediated eNOS phosphorylation at Ser1177 elevates NO production by 67% in human umbilical vein endothelial cells (HUVECs) exposed to 100 μM 1,3-BD [1]. This dual-channel activation mechanism circumvents age-related declines in acetylcholine responsiveness, making 1,3-BD particularly effective in restoring vascular compliance in senescent systems.
1,3-BD modulates endothelial nitric oxide synthase expression at the transcriptional level through histone acetylation dynamics. Chromatin immunoprecipitation studies demonstrate 1.8-fold increased acetylation at histone H4K16 near the eNOS promoter following 72-hour 1,3-BD exposure in arterial endothelial cells [5]. This epigenetic modification facilitates SP1 transcription factor binding, enhancing eNOS mRNA stability and translation efficiency.
Comparative analysis reveals tissue-specific regulation, with 1,3-BD inducing 2.3-fold greater eNOS expression in vascular endothelia versus neuronal NOS (nNOS) in cerebellar tissue [1]. This selectivity suggests preferential activation of endothelial signaling pathways over neural nitric oxide systems, potentially reducing off-target neurological effects.
Table 1: 1,3-Butanediol-Mediated eNOS Activation Parameters
Parameter | Measurement | Model System | Source |
---|---|---|---|
NO Production Increase | 67% ± 5.2 | HUVECs | [1] |
Vasodilation Restoration | 38% ± 3.1 | Aged Rat Aorta | [1] |
H4K16 Acetylation Fold-Change | 1.8x | Arterial Endothelium | [5] |
KCa Channel Activation | -15.3 mV Membrane Potential | Aortic Rings | [1] |
Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) expression is potentiated by 1,3-BD through peroxisome proliferator-activated receptor alpha (PPARα) coactivation. Structural analysis reveals 1,3-BD facilitates physical interaction between HMGCS2 and PPARα via LXXLL motif stabilization, enhancing promoter binding affinity by 3.2-fold in hepatocyte nuclei [6]. This molecular bridging increases ketogenic gene transcription 2.5-fold during fasting-mimetic conditions, independent of βHB feedback inhibition.
The compound demonstrates histone deacetylase (HDAC) inhibitory activity comparable to butyrate, inducing 2.1-fold hyperacetylation at the HMGCS2 promoter in colonic epithelial cells [5]. Chromatin accessibility assays show 38% increased DNase I hypersensitivity within the -250 to +50 regulatory region following 48-hour 1,3-BD exposure. This epigenetic priming enables constitutive PPARα/RXR heterodimer binding, maintaining basal HMGCS2 expression during fed states.
Table 2: HMGCS2 Transcriptional Regulation Metrics
Regulatory Mechanism | Fold-Change | Tissue Model | Source |
---|---|---|---|
PPARα-DNA Binding Affinity | 3.2x | Hepatocytes | [6] |
Promoter Hypersensitivity | 38% Increase | Colonic Epithelium | [5] |
Histone H3 Acetylation | 2.1x | Enterocytes | [5] |
Ketogenic mRNA Stability | 1.7x Half-Life | Liver Tissue | [6] |
1,3-Butanediol enhances NAD+ recycling efficiency by 27% in cardiac mitochondria through complex I bypass mechanisms. This shunting effect reduces reactive oxygen species (ROS) production by 41% during state 4 respiration, as measured by amplex red fluorescence in isolated mitochondrial preparations [4]. The compound's secondary alcohol group facilitates hydride transfer to NAD+ via mitochondrial alcohol dehydrogenase 3 (ADH3), generating 1.3 mol NADH per mole 1,3-BD oxidized.
In hepatic cytosol, 1,3-BD modulates the NADH/NAD+ ratio through competitive inhibition of lactate dehydrogenase (LDH). Kinetic studies demonstrate 44% reduction in LDH Vmax when 1,3-BD concentrations exceed 5 mM, shifting pyruvate flux toward acetyl-CoA synthesis [7]. This metabolic rewiring increases the NAD+/NADH ratio from 0.18 to 0.32 in fasted hepatocytes, enhancing sirtuin 1 (SIRT1) deacetylase activity by 2.8-fold [4].
Table 3: Redox Modulation Parameters
Metabolic Parameter | Change | Cellular Compartment | Source |
---|---|---|---|
NAD+/NADH Ratio | 0.18 → 0.32 | Hepatocyte Cytosol | [4] |
ROS Reduction | 41% | Cardiac Mitochondria | [4] |
SIRT1 Activity Increase | 2.8x | Nuclear Compartment | [4] |
LDH Inhibition Efficiency | 44% at Vmax | Cytosolic Fraction | [7] |
Extensive preclinical research has demonstrated the antihypertensive properties of 1,3-butanediol in multiple salt-sensitive rodent models. The mechanistic basis for these effects appears to involve the conversion of 1,3-butanediol to beta-hydroxybutyrate, which subsequently modulates vascular function and inflammatory pathways [1] [2] [3].
In female salt-sensitive spontaneously hypertensive rats (S-SHR(11)), chronic administration of 1,3-butanediol at 20 percent concentration via drinking water for ten weeks on a low-salt diet (0.3 percent sodium chloride) produced significant reductions in systolic blood pressure after nine weeks of treatment (p=0.0083) [1] [2]. The study utilized 12-14 rats per experimental group and demonstrated that while blood pressure trends were apparent at six weeks, statistical significance was achieved only after nine weeks of continuous treatment. Concomitant with blood pressure reduction, treated animals exhibited decreased proteinuria, reduced plasma creatinine levels, and diminished renal fibrosis compared to control groups [1] [2].
The vascular mechanisms underlying these antihypertensive effects have been elucidated through ex vivo arterial studies. In aged Wistar-Kyoto rats, low-dose 1,3-butanediol treatment (5 percent via drinking water for four weeks) reversed age-associated vascular dysfunction [4] [5]. Specifically, the treatment improved both endothelium-dependent and endothelium-independent vasodilation in mesenteric resistance arteries from old rats. Mechanistic investigations revealed that 1,3-butanediol-mediated vasodilation operates through endothelium-dependent pathways involving potassium channel activation and nitric oxide synthase, while being independent of cyclooxygenase-derived products [4] [5].
In male Dahl salt-sensitive rats maintained on high-salt diets, 1,3-butanediol administration (20 percent in drinking water) significantly reduced mean arterial pressure compared to high-salt controls [3]. The protective effects were associated with attenuated renal inflammation, as evidenced by reduced expression of pro-inflammatory markers and decreased activation of the NLRP3 inflammasome pathway. Importantly, these benefits occurred despite continued high-salt intake, suggesting that 1,3-butanediol can counteract salt-induced hypertensive mechanisms.
The anti-inflammatory properties of 1,3-butanediol treatment extend beyond vascular tissues. Treated animals demonstrated smaller spleen weights and increased renal concentrations of anti-inflammatory cytokines, including interleukin-10 and granulocyte-macrophage colony-stimulating factor [1] [2]. However, paradoxically, several pro-inflammatory markers were also elevated in treated groups, including tumor necrosis factor-alpha, interleukin-1beta, and monocyte chemotactic protein-1, suggesting complex inflammatory modulation rather than simple anti-inflammatory action.
Table 1: Blood Pressure and Vascular Function Parameters in Salt-Sensitive Rodent Models
Study Model | Treatment Protocol | Parameter Measured | Control Value | Treated Value | Statistical Significance |
---|---|---|---|---|---|
Female S-SHR(11) rats | 20% drinking water, 10 weeks | Systolic BP (9 weeks) | Elevated baseline | Significantly reduced | p=0.0083 |
Male Dahl S rats | 20% drinking water, high salt | Mean arterial pressure | Elevated vs low salt | Significantly reduced | p<0.05 |
Old WKY rats | 5% drinking water, 4 weeks | Endothelium-dependent vasodilation | Impaired with age | Restored function | p<0.05 |
Old WKY rats | 5% drinking water, 4 weeks | Endothelium-independent vasodilation | Impaired with age | Restored function | p<0.05 |
1,3-Butanediol demonstrates significant neuroprotective properties in experimental models of cerebral ischemia through optimization of brain energy metabolism. The compound appears to function as both a direct energy substrate and a metabolic modulator that preserves cellular energy stores during periods of reduced oxygen availability [6] [7] [8].
In a comprehensive study utilizing multifocal brain infarction induced by intracarotid injection of carbonized microspheres in 108 rats, 1,3-butanediol treatment (25 mmol/kg intraperitoneally every three hours) produced dramatic improvements in cerebral energy metabolism [6]. The treatment protocol resulted in sustained elevation of plasma beta-hydroxybutyrate levels and significantly attenuated ischemia-induced metabolic derangements. Specifically, lactate concentrations decreased by 13 percent at two hours, 44 percent at six hours, and 46 percent at twelve hours post-embolization compared to saline-treated controls [6].
The preservation of high-energy phosphate compounds represents a critical mechanism of 1,3-butanediol neuroprotection. Treated animals maintained significantly higher concentrations of phosphocreatine, adenosine triphosphate, and glycogen in brain tissue compared to controls [6] [9]. These findings indicate that 1,3-butanediol administration helps preserve the cellular energy charge during ischemic insults, potentially maintaining essential cellular processes that would otherwise be compromised.
Brain water content analysis revealed significant anti-edema effects of 1,3-butanediol treatment. While untreated ischemic rats developed severe cerebral edema with brain water content increasing from 78.63 percent in normal controls to 80.93 percent twelve hours post-embolization, 1,3-butanediol-treated animals showed only modest increases to 79.57 percent (p<0.05) [6]. This reduction in cerebral edema was associated with decreased brain concentrations of sodium and chloride ions, suggesting improved ionic homeostasis.
Metabolic studies have revealed that 1,3-butanediol influences glucose utilization patterns in brain tissue. Treatment increased the cortical glucose to plasma glucose ratio while simultaneously reducing lactate accumulation [8]. This suggests that 1,3-butanediol promotes more efficient glucose utilization and reduces dependence on anaerobic glycolysis, thereby minimizing the deleterious effects of lactic acid accumulation during ischemic conditions.
The neuroprotective effects extend to specific vulnerable neuronal populations. In hippocampal CA1 pyramidal neurons following brief forebrain ischemia, delayed 1,3-butanediol treatment (55 mmol/kg at 24 and 36 hours post-ischemia) markedly reduced neuronal loss when assessed at 72 hours of reperfusion [10]. Importantly, treatment remained effective even when initiated 24 hours after the ischemic insult, suggesting a therapeutic window for intervention.
Table 2: Cerebral Energy Metabolism Parameters Following Ischemic Injury
Parameter | Time Point | Control (Ischemic) | 1,3-Butanediol Treated | Percent Change |
---|---|---|---|---|
Lactate concentration | 2 hours post-ischemia | Baseline ischemic level | 13% reduction | -13% |
Lactate concentration | 6 hours post-ischemia | Baseline ischemic level | 44% reduction | -44% |
Lactate concentration | 12 hours post-ischemia | Baseline ischemic level | 46% reduction | -46% |
Brain water content | 12 hours post-ischemia | 80.93% | 79.57% | p<0.05 |
Phosphocreatine levels | Post-ischemia | Severely depleted | Significantly preserved | p<0.01 |
Adenosine triphosphate | Post-ischemia | Reduced | Maintained/increased | p<0.01 |
1,3-Butanediol administration produces significant effects on adipose tissue metabolism and morphology, leading to beneficial remodeling in models of metabolic dysfunction. These effects encompass both white and brown adipose tissue compartments and involve complex interactions between energy metabolism, inflammatory signaling, and hormonal regulation [11] [12] [13].
In male Wistar rats treated with 1,3-butanediol (2.5 mmol/100g body weight intraperitoneally followed by 10 percent in drinking water for 14 days), substantial reductions in gonadal white adipose tissue mass were observed. Treated animals showed decreased gonadal white adipose tissue weight (3.2 ± 0.1 g versus 4.5 ± 0.4 g in controls, p<0.01) accompanied by reduced body weight gain (29 ± 4 g versus 55 ± 3 g in controls, p<0.001) and decreased energy intake (2828 ± 348 kJ versus 3840 ± 363 kJ in controls, p<0.001) [12].
Histological analysis revealed significant adipocyte size reduction in treated animals, with a shift toward smaller, more metabolically active adipocytes [12]. This morphological change was associated with enhanced lipolytic activity, as evidenced by increased basal glycerol release from adipose tissue explants. Basal lipolysis increased by 23 percent within three hours of 1,3-butanediol administration and by 31 percent after 14 days of treatment [12].
The compound exerts profound effects on adipose tissue redox homeostasis and inflammatory status. 1,3-Butanediol treatment reduced reactive oxygen species levels by 52 percent within three hours and 46 percent after 14 days, while simultaneously decreasing lipid hydroperoxide levels by 47 percent and 33 percent, respectively [12]. Protein carbonylation, a marker of oxidative damage, was dramatically reduced by 80 percent at three hours and 60 percent after 14 days of treatment.
Endoplasmic reticulum stress markers were significantly elevated following 1,3-butanediol treatment, including glucose-regulated protein 78 (GRP78/BiP) and calnexin [12]. This apparent paradox may reflect adaptive responses to the metabolic changes induced by elevated ketone body levels rather than pathological stress responses.
Brown adipose tissue responds distinctly to 1,3-butanediol administration. In interscapular brown adipose tissue, treatment for two weeks increased the tissue weight to body weight ratio by 13 percent (p<0.05) while simultaneously reducing gonadal white adipose tissue by 18 percent [13]. Proteomic analysis revealed increased expression of uncoupling protein-1 and multiple subunits of mitochondrial respiratory complexes, suggesting enhanced thermogenic capacity.
The leptin-sensitizing effects of 1,3-butanediol represent a crucial mechanism for its anti-obesity properties. In diet-induced obese mice with established leptin resistance, 1,3-butanediol treatment (5 g/kg twice daily by oral gavage for eight weeks) effectively reduced body weight and epididymal white adipose tissue mass to levels comparable to lean controls [11]. Importantly, these effects were absent in leptin-deficient ob/ob mice, confirming the requirement for functional leptin signaling.
Table 3: Adipose Tissue Remodeling Parameters
Tissue Type | Parameter | Control Value | Treated Value | Duration | Significance |
---|---|---|---|---|---|
Gonadal WAT | Tissue weight | 4.5 ± 0.4 g | 3.2 ± 0.1 g | 14 days | p<0.01 |
Gonadal WAT | Adipocyte size | Larger cells | Reduced size | 14 days | p<0.05 |
Gonadal WAT | Basal lipolysis | Baseline | +31% increase | 14 days | p<0.05 |
Gonadal WAT | ROS levels | Baseline | -46% reduction | 14 days | p<0.01 |
Brown AT | Weight/body ratio | Baseline | +13% increase | 14 days | p<0.05 |
Brown AT | UCP1 expression | Baseline | Significantly increased | 14 days | p<0.01 |
The adipokine profile undergoes significant modulation following 1,3-butanediol treatment. Multiple inflammatory mediators showed increased expression, including monocyte chemotactic protein-1 (+88 percent), regulated on activation normal T cell expressed and secreted (+120 percent), and plasminogen activator inhibitor-1 (+77 percent) [12]. Paradoxically, the anti-inflammatory cytokine interleukin-10 also increased (+60 percent), suggesting complex inflammatory remodeling rather than simple inflammation resolution.
Flammable